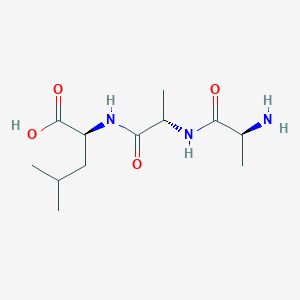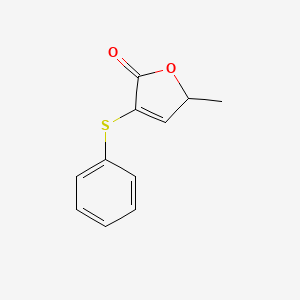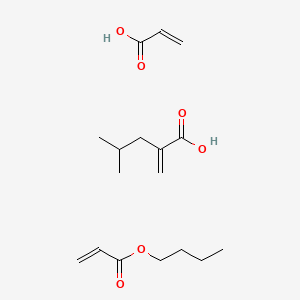
Butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, is a synthetic polymer widely used in various industrial applications. This compound is known for its excellent adhesive properties, flexibility, and resistance to environmental factors, making it a valuable material in coatings, adhesives, and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, typically involves free radical polymerization. The monomers, 2-propenoic acid, butyl 2-propenoate, and 2-methylpropyl 2-propenoate, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction mixture is maintained at the desired temperature and stirred continuously to ensure uniform polymerization. After the reaction is complete, the polymer is precipitated, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the polymer.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Carboxylic acid-functionalized polymers.
Reduction: Alcohol-functionalized polymers.
Substitution: Carboxylic acids from ester hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, has a wide range of applications in scientific research:
Chemistry: Used as a base material for developing new adhesives and coatings with enhanced properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and wound dressings due to its biocompatibility and adhesive properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, primarily involves its ability to form strong adhesive bonds with various substrates. The polymer chains interact with the surface molecules of the substrate through van der Waals forces, hydrogen bonding, and covalent bonding, depending on the functional groups present on the polymer and the substrate. This interaction results in a strong and durable adhesive bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
- 2-Propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, polymer with butyl 2-propenoate and 2-ethylhexyl 2-propenoate
Uniqueness
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, stands out due to its unique combination of flexibility, adhesive strength, and resistance to environmental factors. This makes it particularly suitable for applications requiring durable and long-lasting adhesive properties .
Eigenschaften
CAS-Nummer |
58090-96-3 |
|---|---|
Molekularformel |
C17H28O6 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/2C7H12O2.C3H4O2/c1-5(2)4-6(3)7(8)9;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h5H,3-4H2,1-2H3,(H,8,9);4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
IKSTWTVCOYQMTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(C)CC(=C)C(=O)O.C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


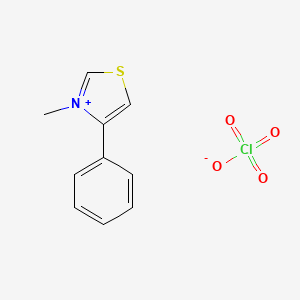
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
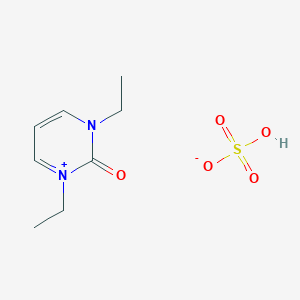
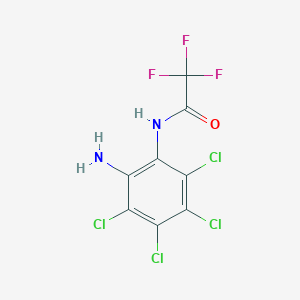
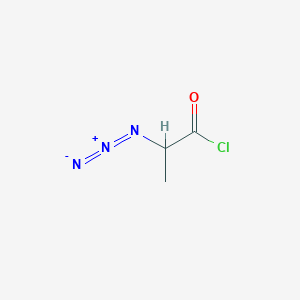
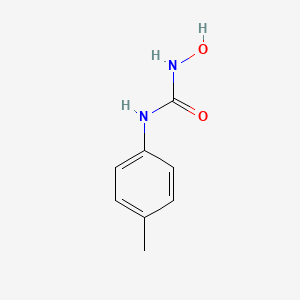
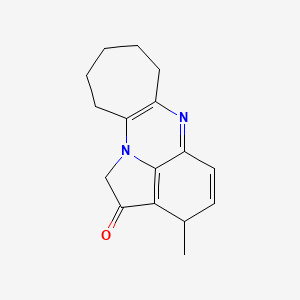
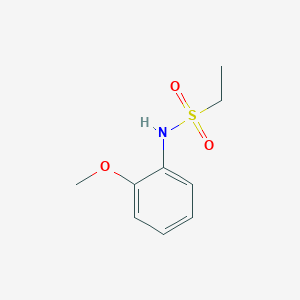

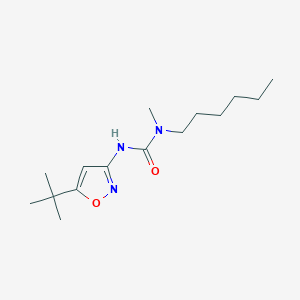
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
